3-Iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the molecular formula C8H11IN2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of an iodine atom and an isobutyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the pyrazole ring using an appropriate alkyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate.
Iodination: The iodination of the pyrazole ring is achieved using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be done using a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-iodo-1-isobutyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their interactions.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Pyrazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 3-iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The presence of the iodine atom and the aldehyde group allows for specific interactions with these targets, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-isopropyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with an isopropyl group instead of an isobutyl group.
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde: Similar but with a methyl group.
3-Iodo-1-ethyl-1H-pyrazole-4-carbaldehyde: Similar but with an ethyl group.
Uniqueness
3-Iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The combination of the iodine atom and the aldehyde group also provides unique opportunities for further functionalization and application in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11IN2O |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-iodo-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11IN2O/c1-6(2)3-11-4-7(5-12)8(9)10-11/h4-6H,3H2,1-2H3 |
InChI Key |
CNHYAMAZZQBIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)C=O |
Origin of Product |
United States |
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